molecular formula C10H10N4O B11898594 4-Aminoquinoline-3-carbohydrazide

4-Aminoquinoline-3-carbohydrazide

Cat. No.: B11898594
M. Wt: 202.21 g/mol
InChI Key: RLCVPRDKYNWLDK-UHFFFAOYSA-N
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Description

4-Aminoquinoline-3-carbohydrazide is a chemical compound that belongs to the class of 4-aminoquinolines. These compounds are known for their diverse pharmacological properties, including antimalarial, anticancer, antitubercular, and antiviral activities . The structure of this compound includes a quinoline ring system with an amino group at the 4-position and a carbohydrazide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoquinoline-3-carbohydrazide can be achieved through various methods. One common approach involves the reaction of 4-aminoquinoline with hydrazine hydrate under reflux conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to reduce reaction times and increase yields while minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

4-Aminoquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) and may require heating or microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

4-aminoquinoline-3-carbohydrazide

InChI

InChI=1S/C10H10N4O/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15)

InChI Key

RLCVPRDKYNWLDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)NN)N

Origin of Product

United States

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